[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Description
Chemical Identity and Classification
[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a synthetic organic compound belonging to the class of piperazine-acetic acid hybrids . Its molecular formula is C~21~H~25~N~3~O~3~ , with a molecular weight of 367.45 g/mol . The compound features a piperazine core substituted with a 4-methylphenyl group at the 1-position, connected via a ketone-containing ethyl bridge to a phenylaminoacetic acid moiety (Figure 1).
Key Structural Features:
- Piperazine ring : A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
- 4-Methylphenyl group : Attached to the piperazine nitrogen, enhancing lipophilicity.
- Ketone bridge : Links the piperazine to the phenylaminoacetic acid group, introducing conformational rigidity.
- Acetic acid terminus : Provides hydrogen-bonding capacity and solubility in polar solvents.
Table 1: Fundamental Chemical Identifiers
Historical Context of Piperazine-Acetic Acid Derivatives
Piperazine derivatives have been integral to medicinal chemistry since the 1950s, with applications spanning antipsychotics, antifungals, and anticancer agents. The integration of acetic acid groups into piperazine scaffolds emerged in the 2000s to optimize pharmacokinetic properties, particularly solubility and tissue permeability . For example:
- Anticancer agents : Piperazine-acetic acid hybrids demonstrated enhanced tubulin polymerization inhibition in MDA-MB-231 cells (IC~50~ = 5.027 µM).
- Antiviral research : Structural analogs showed promise in targeting viral proteases due to their dual hydrogen-bonding and hydrophobic interactions.
The synthesis of [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid represents a strategic advancement in tailoring piperazine derivatives for receptor-specific targeting , leveraging both the heterocycle's conformational flexibility and the acetic acid's polar interactions.
Significance in Heterocyclic Chemistry Research
This compound exemplifies three critical trends in heterocyclic chemistry:
- Scaffold hybridization : Combining piperazine with amino acid motifs creates multifunctional architectures capable of simultaneous interactions with hydrophobic pockets and polar enzyme active sites.
- Conformational control : The ketone bridge restricts rotational freedom, favoring bioactive conformations in molecular docking studies.
- Bioisosteric replacement : The acetic acid group serves as a bioisostere for phosphate or carboxylate groups in protease inhibitors, improving metabolic stability.
Table 2: Comparative Bioactivity of Piperazine-Acetic Acid Hybrids
Nomenclature and Systematic Identification
The IUPAC name follows a hierarchical approach:
- Parent chain : Acetic acid.
- Substituents :
Alternative nomenclature includes:
Systematic identification relies on:
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (367.45 g/mol).
- NMR spectroscopy : Characterizes proton environments of the piperazine ring (δ 2.8–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm).
The compound’s structural complexity necessitates advanced analytical techniques for unambiguous identification, underscoring its role as a model system in heterocyclic compound characterization.
Properties
IUPAC Name |
2-(N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-17-7-9-19(10-8-17)22-11-13-23(14-12-22)20(25)15-24(16-21(26)27)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQAYJDRUFDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Substitution with 4-Methylphenyl Group: The piperazine ring is then reacted with 4-methylphenyl halide under basic conditions to introduce the 4-methylphenyl group.
Introduction of the Oxoethyl Group: The resulting compound is further reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Addition of the Phenylamino Group: Finally, the compound is reacted with phenylamine under acidic conditions to introduce the phenylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the oxoethyl group can yield a hydroxyl derivative.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. The piperazine structure is known to interact with neurotransmitter receptors, which may influence conditions such as anxiety and depression.
Case Study:
A study conducted on the effects of similar piperazine derivatives indicated that they exhibit anxiolytic properties through modulation of serotonin receptors. This suggests that [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid could have similar effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.
Antitumor Activity
Research has shown that compounds with similar structural features can exhibit antitumor properties. The incorporation of the phenyl and piperazine groups may enhance the compound's ability to target cancer cells selectively.
Case Study:
In vitro studies demonstrated that certain piperazine derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, indicating that [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid might also possess similar anticancer activities.
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
Research involving similar compounds has shown that they can protect neuronal cells from oxidative stress-induced damage. Studies suggest that such compounds may modulate pathways involved in neuroinflammation and apoptosis, indicating a promising avenue for [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid in neuroprotection.
Biochemical Assays
The compound can serve as a standard or reference material in biochemical assays aimed at screening for new drugs targeting specific receptors or pathways involved in disease processes.
| Application | Description |
|---|---|
| Drug Screening | Used to identify new compounds with desired effects |
| Mechanistic Studies | Helps elucidate biochemical pathways in research |
Synthesis Research
[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can be utilized in synthetic chemistry to develop new derivatives with enhanced biological activity or reduced toxicity profiles.
Mechanism of Action
The mechanism of action of [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The compound is compared to structurally related molecules with modifications to the piperazine substituent , linker groups , or terminal functional moieties :
Notes:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-methylphenyl group in the target compound provides moderate lipophilicity compared to halogenated analogs (e.g., 2-fluorophenyl or 3-chlorophenyl), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Solubility: The acetic acid moiety improves water solubility, facilitating formulation as salts. In contrast, urea-linked analogs (e.g., ) exhibit lower solubility due to non-ionizable termini.
- Metabolic Stability : Fluorine substitution (e.g., ) may slow oxidative metabolism, whereas methyl groups (target compound) are less likely to impede metabolic clearance.
Biological Activity
[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, with the chemical formula CHNO and CAS Number 1142211-65-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 367.45 g/mol
- Structure : The compound features a piperazine ring, which is known for its diverse biological activities, particularly in pharmacology.
Antimicrobial Activity
Research has indicated that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can demonstrate moderate to good antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 32 µg/mL |
| 5k | S. aureus | 16 µg/mL |
| 5g | P. aeruginosa | 64 µg/mL |
The above table summarizes findings from studies on related piperazine compounds, indicating that structural modifications can significantly influence their antimicrobial efficacy .
The biological activity of [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid may involve several mechanisms:
- Inhibition of Bacterial Growth : Similar compounds have been shown to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
- DNA Interaction : Some piperazine derivatives interact with bacterial DNA gyrase, which is crucial for DNA replication and transcription.
- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways within bacteria.
Study on Antimicrobial Properties
A notable study evaluated the antimicrobial effects of various piperazine derivatives, including [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid. The study utilized a range of bacterial strains and assessed the compounds' effectiveness through in vitro assays. Results indicated that modifications in the piperazine structure could enhance antibacterial potency against resistant strains .
Q & A
Q. What are the standard synthetic routes for [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, and how can intermediates be optimized?
The synthesis typically involves multi-step reactions, including:
- Acylation of piperazine derivatives : For example, reacting 2-fluorobenzoyl chloride with 1-boc-piperazine under reflux in ethanol with potassium carbonate as a base, followed by deprotection using trifluoroacetic acid (TFA) .
- Alkylation steps : Coupling intermediates like 2-chloro-1-(4-hydroxyphenyl)ethanone with piperazinium salts under reflux conditions.
- Purification : Silica gel column chromatography with EtOAc–petroleum ether (1:1) is commonly used to isolate the final product .
Optimization tips : Monitor reaction progress via TLC, adjust stoichiometry of reagents (e.g., excess potassium carbonate to drive alkylation), and use inert atmospheres to prevent oxidation of sensitive intermediates.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related piperazine derivatives:
- Data collection : Crystals are mounted on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 298 K .
- Refinement : H atoms are placed in calculated positions using riding models, with Uiso(H) constrained to 1.2–1.5 times Ueq of parent atoms .
- Structural insights : Bond lengths, angles, and torsion angles reveal conformational flexibility of the piperazine ring and hydrogen-bonding networks critical for stability .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : H and C NMR confirm proton environments and carbon frameworks. For example, aromatic protons appear at δ 6.8–7.4 ppm, while piperazine methyl groups resonate at δ 2.3–2.5 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 415.82 for related analogs) .
- FT-IR : Stretching vibrations at ~1700 cm confirm carbonyl groups (amide or ketone) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with receptor binding .
- Molecular docking : Simulate interactions with target proteins (e.g., dopamine D2/D3 receptors, where piperazine moieties often act as pharmacophores). Adjust substituents on the phenyl ring to enhance affinity .
- Reaction path search : Use software like GRRM or Gaussian to predict feasible synthetic pathways and avoid trial-and-error approaches .
Q. How should researchers address contradictions in pharmacological data across studies?
- Case example : Discrepancies in reported IC values for analogs may arise from assay conditions (e.g., buffer pH, cell lines). Validate using standardized protocols (e.g., NIH/3T3 for cytotoxicity) .
- Cross-validation : Combine in vitro (e.g., radioligand binding) and in silico (e.g., MD simulations) data to resolve ambiguities .
- Meta-analysis : Compare structural motifs (e.g., 4-methylphenyl vs. 4-fluorophenyl substituents) to identify trends in activity .
Q. What strategies mitigate instability of intermediates during synthesis?
- Protecting groups : Use boc or fmoc groups for amine protection during harsh reactions (e.g., TFA deprotection) .
- Low-temperature techniques : Perform acid-sensitive steps (e.g., nitration) at 0–5°C to prevent decomposition.
- Stability assays : Monitor intermediates via HPLC under varying conditions (pH, temperature) to identify degradation pathways .
Q. How can environmental factors (pH, temperature) influence the compound’s reactivity in biological systems?
- pH-dependent solubility : The carboxylic acid group (pKa ~2.5) protonates in acidic environments, reducing solubility. Adjust formulation buffers (e.g., phosphate buffer pH 7.4) for in vivo studies .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, requiring storage at −20°C for long-term stability .
- Oxidative susceptibility : Piperazine rings may form N-oxides under oxidative conditions; use antioxidants (e.g., ascorbic acid) in cell-based assays .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | 2-fluorobenzoyl chloride, KCO, ethanol, reflux | 48% | |
| Deprotection | TFA, dichloromethane, RT | 85% | |
| Purification | Silica gel (EtOAc:petroleum ether 1:1) | 90% |
Q. Table 2. Structural Data from SCXRD Analysis
| Parameter | Value | Significance |
|---|---|---|
| Bond length (C=O) | 1.21 Å | Confirms ketone formation |
| Torsion angle (piperazine) | 55.2° | Indicates chair conformation |
| Hydrogen bonds | N–H···O (2.89 Å) | Stabilizes crystal packing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
